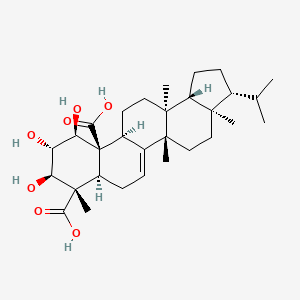
Polytolypin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polytolypin is a natural product found in Polytolypa hystricis with data available.
Aplicaciones Científicas De Investigación
Antifungal and Antibiotic Properties
Polytolypin, a pentacyclic triterpenoid, has been identified for its antifungal and antibiotic activities. It was isolated from the fungus Polytolypa hystricis, a colonist of porcupine dung, and has shown potential in combating fungal infections (Gamble, Gloer, Scott & Malloch, 1995).
Biosynthetic Pathway and Generation of New Analogs
Research has focused on characterizing the biosynthetic gene cluster and pathway of polytolypin, a fernane-type triterpenoid from fungi. Understanding these pathways is key for the expansion of its structural diversity and for generating new analogs with potentially improved antifungal activities. This approach has already led to the creation of several new compounds with enhanced antifungal properties (Li et al., 2023).
DNA Binding Properties
Polytolypin's DNA-binding properties have also been a subject of study. Pyrrole-imidazole polyamides, for example, are a class of synthetic ligands known for their affinity and specificity to DNA's minor groove. These polyamides, including polytolypin, have been explored for their potential to trap topoisomerase I at specific DNA sites, which is crucial for DNA cleavage and gene regulation (Wang & Dervan, 2001).
Electrochemical Hairpin-DNA Sensor
Polytolypin has been studied in the context of electrochemical DNA sensors. This involves using hairpin-structured probes, like those based on polytolypin, to detect specific DNA sequences. These sensors have shown promise in medical diagnostics, particularly in identifying and quantifying target DNA sequences (Kjällman, Peng, Soeller & Travas-sejdic, 2008).
Nanopore Analysis for Molecular Detection
The use of polytolypin in nanopore studies, particularly for enhancing the resolution of low molecular weight compounds like poly(ethylene glycol), has been investigated. This application is significant for the characterization of small molecules at the single-molecule level, providing insights into their interactions and behaviors (Cao, Ying, Gu & Long, 2014).
Propiedades
Número CAS |
174158-04-4 |
|---|---|
Nombre del producto |
Polytolypin |
Fórmula molecular |
C30H46O7 |
Peso molecular |
518.7 g/mol |
Nombre IUPAC |
(3R,3aR,5aS,7aS,8S,9R,10S,11S,11aS,11bS,13aS,13bR)-9,10,11-trihydroxy-3a,5a,8,13a-tetramethyl-3-propan-2-yl-1,2,3,4,5,7,7a,9,10,11,11b,12,13,13b-tetradecahydrocyclopenta[a]chrysene-8,11a-dicarboxylic acid |
InChI |
InChI=1S/C30H46O7/c1-15(2)16-7-9-19-26(16,3)13-14-27(4)17-8-10-20-29(6,24(34)35)22(32)21(31)23(33)30(20,25(36)37)18(17)11-12-28(19,27)5/h8,15-16,18-23,31-33H,7,9-14H2,1-6H3,(H,34,35)(H,36,37)/t16-,18+,19-,20+,21+,22+,23-,26-,27-,28+,29+,30+/m1/s1 |
Clave InChI |
XQTYVRJXBNIGML-WCANRZOWSA-N |
SMILES isomérico |
CC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4([C@@H]([C@H]([C@@H]([C@@]5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
SMILES |
CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
SMILES canónico |
CC(C)C1CCC2C1(CCC3(C2(CCC4C3=CCC5C4(C(C(C(C5(C)C(=O)O)O)O)O)C(=O)O)C)C)C |
Otros números CAS |
174158-04-4 |
Sinónimos |
polytolypin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



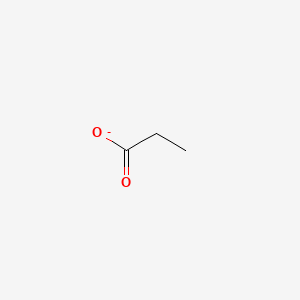
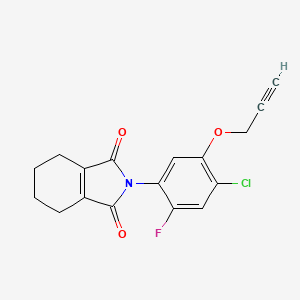
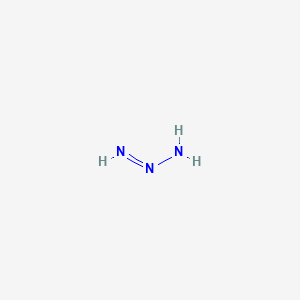
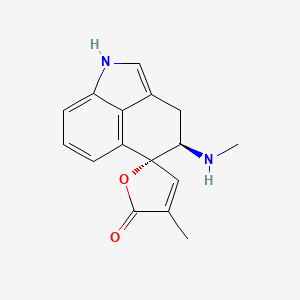
![disodium;(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1217605.png)

![3,5-diacetamido-2,4,6-triiodo-N-methyl-N-[2-[methyl(2,3,4,5,6-pentahydroxyhexyl)amino]-2-oxoethyl]benzamide](/img/structure/B1217610.png)
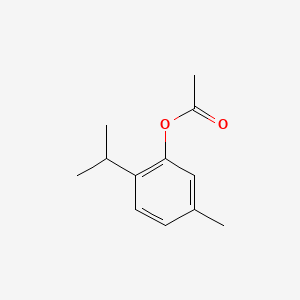
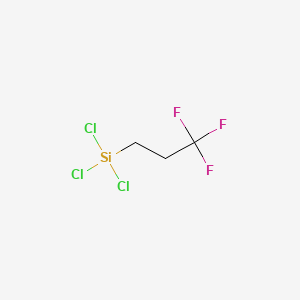
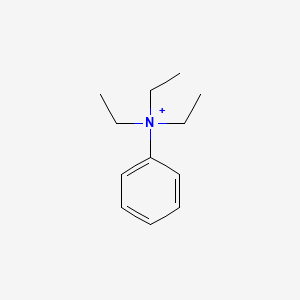
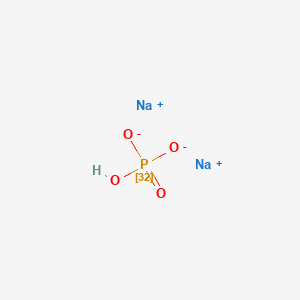
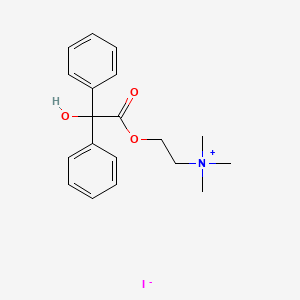
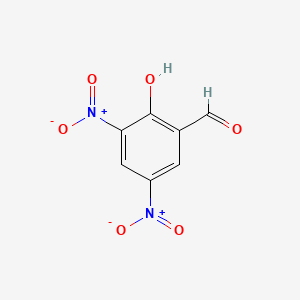
![2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethoxy-](/img/structure/B1217619.png)